![molecular formula C21H19ClN2O6S B2689867 N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide CAS No. 1251648-22-2](/img/structure/B2689867.png)

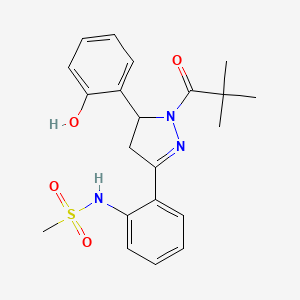

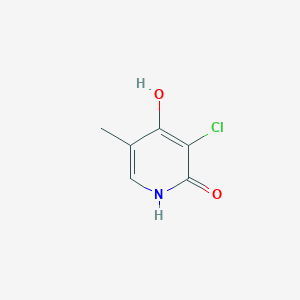

N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in B-cell receptor signaling and is a target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

科学的研究の応用

Anticancer and Antiangiogenic Activity of Benzofuran Derivatives

A study by Romagnoli et al. (2015) explored the design, synthesis, in vitro, and in vivo anticancer and antiangiogenic activity of novel 3-arylaminobenzofuran derivatives. These compounds were evaluated for their ability to inhibit cancer cell growth, bind to the colchicine site of tubulin, induce apoptosis, and display potent vascular disrupting properties in vitro and in vivo. The most promising compound exhibited antitumor activity in murine models, highlighting the therapeutic potential of benzofuran derivatives in cancer treatment (Romagnoli et al., 2015).

Neuroleptic Activity of Benzamides

Research conducted in 1981 by Iwanami et al. investigated the synthesis and neuroleptic activity of benzamides, including the development of potent drugs with fewer side effects for the treatment of psychosis. This study demonstrated the structure-activity relationship within benzamide derivatives, providing insights into the development of new neuroleptic agents (Iwanami et al., 1981).

Synthesis Techniques and Applications

The Weinreb amide, a significant N-methoxy-N-methylamide, has been highlighted for its utility in synthetic organic chemistry. Balasubramaniam and Aidhen (2008) reviewed its application in heterocyclic chemistry, total synthesis, and industrial-scale production, emphasizing its role as a versatile building block and synthetic equivalent for aldehyde groups (Balasubramaniam & Aidhen, 2008).

Lee and Park (2002) developed an efficient method for synthesizing N-Methoxy-N-methylamides from carboxylic acids, utilizing N-Methoxy-N-methylcarbamoyl chloride. This technique contributes to the versatility of carbonyl equivalents in organic synthesis, allowing for the creation of various carbonyl functional groups (Lee & Park, 2002).

特性

IUPAC Name |

methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O6S/c1-29-21(26)14-2-5-16(6-3-14)24-13-19(20(25)23-8-10-30-11-9-23)31(27,28)18-7-4-15(22)12-17(18)24/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXCCBADNULLHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}pyridine-3-carboxylic acid](/img/structure/B2689792.png)

![[4-(But-3-en-1-yl)oxan-4-yl]methanamine](/img/structure/B2689793.png)

![Methyl 2-amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2689794.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2689798.png)

![[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2689799.png)

![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)